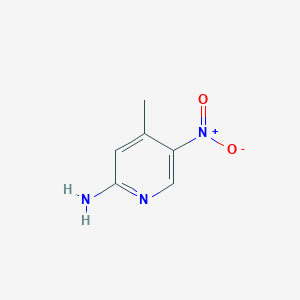

2-氨基-4-甲基-5-硝基吡啶

描述

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structures of 2-Amino-4-methyl-5-nitropyridine have been extensively studied. For instance, Bryndal et al. (2012) determined the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine, revealing the stabilization of these structures by N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4-methyl-5-nitropyridine vary widely, including its use in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These reactions underscore the compound's versatility in forming complexes with varied chemical and electrochemical properties (Fallahpour et al., 1999).

Physical Properties Analysis

The physical properties of 2-Amino-4-methyl-5-nitropyridine and its derivatives have been the subject of various studies, focusing on their vibrational, electronic, and thermodynamic properties. Velraj et al. (2015) discussed the optimized molecular structures, vibrational wavenumbers, and other properties, highlighting the compound's stability and reactivity through molecular electrostatic potential maps and HOMO-LUMO energies (Velraj et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methyl-5-nitropyridine include its reactivity in substitution reactions and its role in the formation of non-linear optical materials. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various 2-substituted pyridines, demonstrating the compound's reactivity and utility in organic synthesis (Bakke & Sletvold, 2003).

科学研究应用

直接组织分析肽

2-氨基-4-甲基-5-硝基吡啶: 已被用于制备用于直接组织分析肽的基质混合物 。这种应用对于蛋白质组学新技术的开发至关重要,了解直接从组织中获得的肽的组成可以为疾病诊断和治疗监测带来重大进展。

晶体学

2-氨基-4-甲基-5-硝基吡啶的晶体结构已被阐明,这提供了对其分子几何形状和潜在分子间相互作用的见解 。这些信息对于设计新材料和理解其性能很有价值。

安全和危害

未来方向

作用机制

Target of Action

It’s known that the compound affects therespiratory system .

Biochemical Pathways

It’s known that the compound is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .

Result of Action

The compound is known to be used in the preparation of matrix mixtures for peptide analysis , suggesting it may have applications in biochemical research.

Action Environment

The action, efficacy, and stability of 2-Amino-4-methyl-5-nitropyridine can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, away from oxidizing agents, and in a tightly closed container in a dry and well-ventilated place . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect the compound’s stability and efficacy.

属性

IUPAC Name |

4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBNZYMXKTQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287770 | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21901-40-6 | |

| Record name | 21901-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

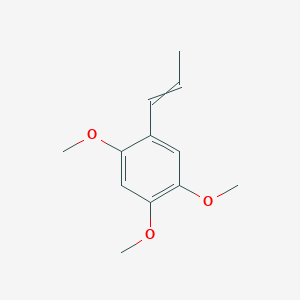

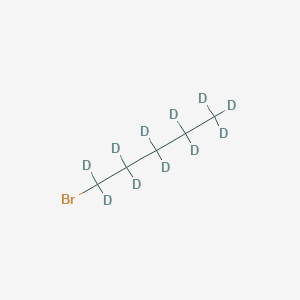

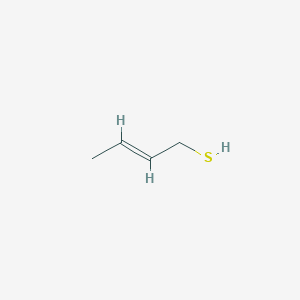

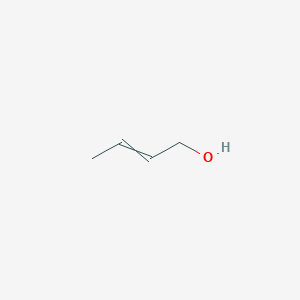

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Amino-4-methyl-5-nitropyridine considered advantageous over acidic matrices in MALDI analysis of certain biomolecules?

A1: 2-Amino-4-methyl-5-nitropyridine belongs to a class of basic matrices that allows for the analysis of acid-sensitive biomolecules using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Traditional acidic matrices may degrade or alter the properties of such sensitive molecules. This advantage extends the applicability of MALDI to a broader range of biomolecules. []

Q2: What specific challenges in analyzing oligonucleotides using MALDI-MS are addressed by 2-Amino-5-nitropyridine?

A2: While 2-Amino-4-methyl-5-nitropyridine shows promise with small proteins, 2-Amino-5-nitropyridine demonstrates effectiveness in analyzing oligonucleotides, specifically mixed-base sequences under 20 nucleotides and thymidine homopolymers. This suggests that basic matrices like 2-Amino-5-nitropyridine can overcome some limitations associated with oligonucleotide analysis even when using acidic matrices. []

Q3: How does the pH of the matrix solution impact the analysis of non-covalently bound protein complexes in MALDI-MS?

A3: Research suggests that the pH of the matrix solution does not directly correlate with the ability of a matrix to analyze non-covalently bound protein complexes. While 2-Amino-4-methyl-5-nitropyridine allows for sample preparation at a neutral pH of 7.1, it only yielded mass spectra of protein subunits. In contrast, 3-hydroxypicolinic acid, enabling a slightly acidic pH of 3.8, successfully facilitated the detection of intact non-covalent complexes for specific proteins. []

Q4: What makes 2-Amino-4-methyl-5-nitropyridine a suitable component in ionic liquid matrices for direct tissue analysis using MALDI imaging?

A4: When combined with α-Cyano-4-hydroxycinnamic acid, 2-Amino-4-methyl-5-nitropyridine forms an ionic liquid matrix that exhibits several advantageous properties for direct tissue analysis in MALDI imaging. These include enhanced spectral quality, improved crystallization on tissues, extended analysis duration due to vacuum stability, increased resistance to laser irradiation, and higher ionic yields in negative mode, enabling more comprehensive tissue profiling. []

Q5: How does the choice of solvent system influence the quality of MALDI-TOF mass spectra obtained from microorganisms when using 2-Amino-4-methyl-5-nitropyridine as a matrix?

A5: Studies show that using a binary matrix combination of [2-(4-hydroxyphenylazo)]-benzoic acid and 2-mercaptobenzothiol (1:1) alongside a specific solvent system significantly improves MALDI-TOF mass spectra quality for microorganisms. The optimal solvent mixture consists of 17% formic acid, 33% isopropyl alcohol, and 50% water, suggesting a synergistic effect between the solvent and matrix for enhanced microorganism analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

![Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate](/img/structure/B42820.png)

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)